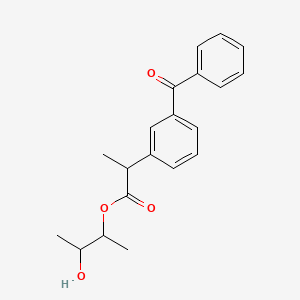
Ketoprofen 2,3-Butylene Glycol Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ketoprofen 2,3-Butylene Glycol Ester is a derivative of ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic and antipyretic properties . This esterified form is designed to enhance the solubility and bioavailability of ketoprofen, making it more effective for various pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ketoprofen 2,3-Butylene Glycol Ester typically involves the esterification of ketoprofen with 2,3-butylene glycol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) and gas chromatography (GC) for the purification and quality control of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ketoprofen 2,3-Butylene Glycol Ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones and carboxylic acids.
Reduction: This reaction can convert the ester into alcohols.
Substitution: This reaction can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ketoprofen 2,3-Butylene Glycol Ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Ketoprofen 2,3-Butylene Glycol Ester involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain . The ester form enhances the solubility and absorption of ketoprofen, allowing for more efficient delivery to the target tissues .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ketoprofen Ethyl Ester
- Ketoprofen 2-Ethylhexyl Ester
- Dexketoprofen Ethyl Ester
Uniqueness
Ketoprofen 2,3-Butylene Glycol Ester stands out due to its unique esterification with 2,3-butylene glycol, which significantly enhances its solubility and bioavailability compared to other ketoprofen esters . This makes it particularly useful in formulations requiring rapid and efficient drug delivery .
Propriétés
Formule moléculaire |
C20H22O4 |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
3-hydroxybutan-2-yl 2-(3-benzoylphenyl)propanoate |
InChI |
InChI=1S/C20H22O4/c1-13(20(23)24-15(3)14(2)21)17-10-7-11-18(12-17)19(22)16-8-5-4-6-9-16/h4-15,21H,1-3H3 |
Clé InChI |
FMAWHZICIBCERI-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC(C)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


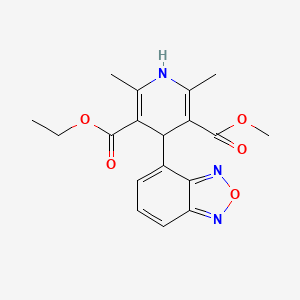
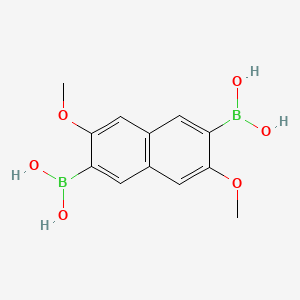
![hexapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B13408683.png)

![[4-(2-Formylbenzyloxy)-3-iodophenyl]acetic Acid Methyl Ester](/img/structure/B13408702.png)
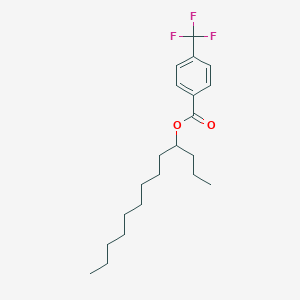

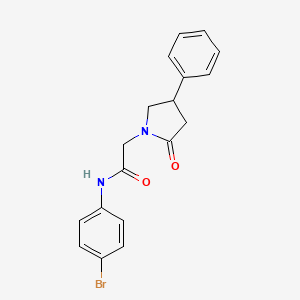

![5-((4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL)carbonyl)-2-(trifluoromethyl)pyridine](/img/structure/B13408739.png)
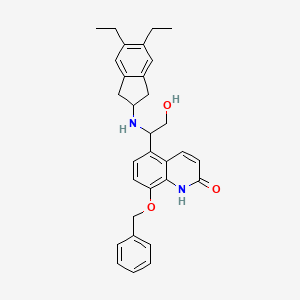
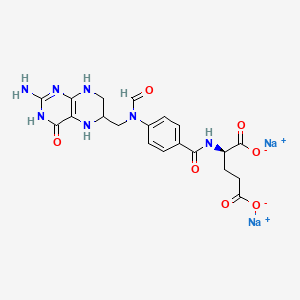
![Trisodium 2-[[6-[(5-chloro-2,6-difluoropyrimidin-4-YL)amino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]toluene-3,5-disulphonate](/img/structure/B13408754.png)
![[(1E)-2-{[1,1'-biphenyl]-4-yl}ethenyl]boronic acid](/img/structure/B13408764.png)
